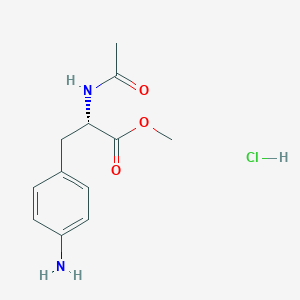
2-Bromo-5-chloro-3-fluoro-1-methylpyridin-4(1H)-one
Übersicht
Beschreibung
2-Bromo-5-chloro-3-fluoro-1-methylpyridin-4(1H)-one, also known as BCFMP, is an organic compound found in nature. It is a heterocyclic compound with a pyridine ring structure, and is a colorless, volatile liquid. BCFMP is a versatile compound, with various applications in chemical synthesis, pharmaceuticals, and materials science.
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Science
The synthesis of bromo-, chloro-, and fluoro-substituted compounds is of significant interest in material science and organic synthesis, where such compounds serve as intermediates in the production of more complex molecules. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory and analgesic materials, demonstrates the utility of halogenated compounds in pharmaceutical synthesis. The method developed by Qiu et al. (2009) for the preparation of this compound highlights the challenges and solutions in synthesizing halogenated intermediates, which could be relevant for synthesizing and applying 2-Bromo-5-chloro-3-fluoro-1-methylpyridin-4(1H)-one in various contexts (Qiu, Gu, Zhang, & Xu, 2009).
Pharmacology and Drug Design
In the realm of pharmacology, the structural attributes of halogenated compounds play a critical role in the development of drugs with enhanced efficacy and selectivity. The review on the structure-activity relationship of natural and synthetic antimetastatic compounds by Liew et al. (2020) underscores the significance of various functional groups, including bromo, chloro, and fluoro, in anticancer activity. This suggests that 2-Bromo-5-chloro-3-fluoro-1-methylpyridin-4(1H)-one could potentially be explored for its anticancer properties, leveraging the insights on how different substituents affect drug behavior and efficacy (Liew, Malagobadan, Arshad, & Nagoor, 2020).
Environmental and Health Impact
The environmental persistence and potential health impacts of halogenated compounds also constitute an important area of research. Studies on compounds such as polybrominated dibenzo-p-dioxins and dibenzofurans, which share halogen elements with 2-Bromo-5-chloro-3-fluoro-1-methylpyridin-4(1H)-one, shed light on the environmental behavior and toxicological profiles of these substances. Research by Mennear and Lee (1994) on the health assessment of these compounds can inform safety and environmental impact assessments of similarly structured chemicals (Mennear & Lee, 1994).
Eigenschaften
IUPAC Name |
2-bromo-5-chloro-3-fluoro-1-methylpyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFNO/c1-10-2-3(8)5(11)4(9)6(10)7/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRQBLKTRVDTHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C(=C1Br)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-chloro-3-fluoro-1-methylpyridin-4(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



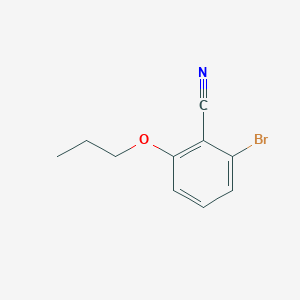
![4-(Benzo[b]thiophen-3-yl)piperidine hydrochloride](/img/structure/B1378160.png)
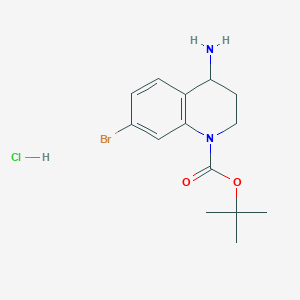
![8-Bromo-6-chloro-3,4-dihydro-2H-benzo[1,4]oxazine hydrochloride](/img/structure/B1378162.png)

![3-Aza-bicyclo[4.1.0]heptane hydrochloride](/img/structure/B1378164.png)
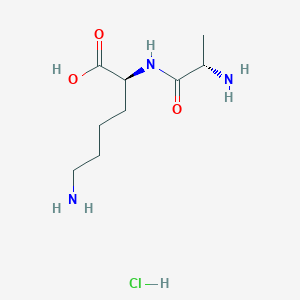

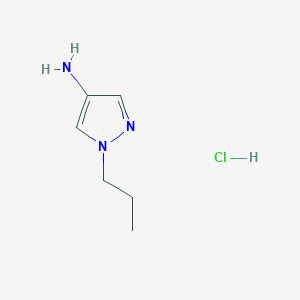
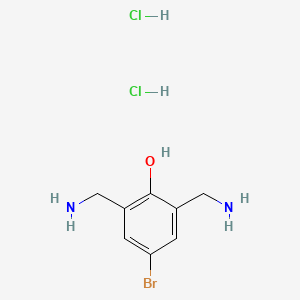

![{2-[3-(2-Methylphenyl)-1-pyrrolidinyl]ethyl}amine dihydrochloride](/img/structure/B1378171.png)
![2-(4-Bromophenyl)-5-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride](/img/structure/B1378172.png)
